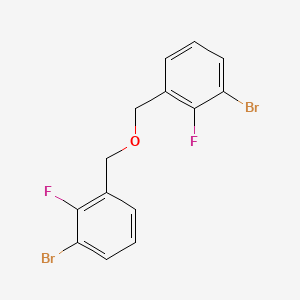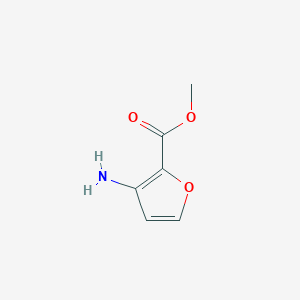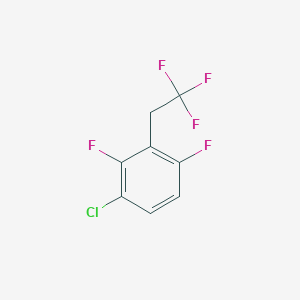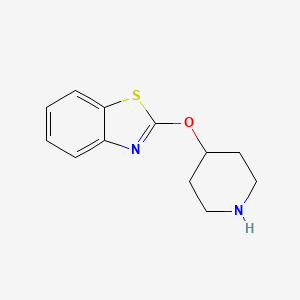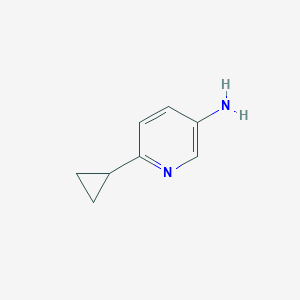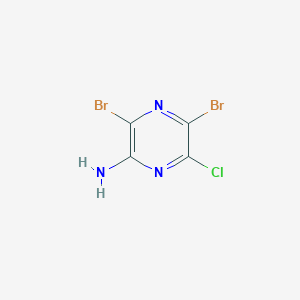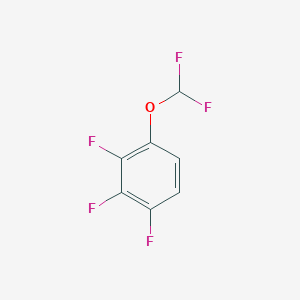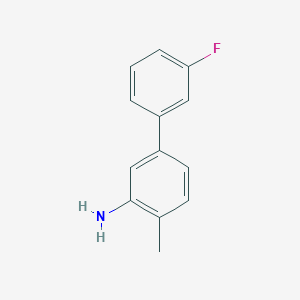
5-(3-Fluorophenyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-2-methylaniline, also known as 3-Fluoro-2-methylphenylamine, is an organic compound with a molecular formula of C8H9FN. It is a colorless solid with a pungent odor, and is used in a wide range of scientific research applications. It is a derivative of aniline, and is commonly used in the synthesis of other compounds. 3-Fluoro-2-methylphenylamine has been studied extensively in recent years due to its potential applications in various areas, such as drug synthesis, biochemistry, and physiology.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-(3-Fluorophenyl)-2-methylaniline involves the reaction of 3-fluoroacetophenone with methylamine followed by reduction of the resulting imine to yield the final product.
Starting Materials
3-fluoroacetophenone, methylamine, sodium borohydride, methanol, hydrochloric acid
Reaction
Step 1: Dissolve 3-fluoroacetophenone in methanol and add methylamine dropwise with stirring., Step 2: Heat the reaction mixture at reflux for several hours., Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to acidic., Step 4: Add sodium borohydride to the reaction mixture and stir for several hours., Step 5: Filter the reaction mixture and wash the solid with water., Step 6: Recrystallize the solid from a suitable solvent to obtain the final product, 5-(3-Fluorophenyl)-2-methylaniline.
科学的研究の応用
5-(3-Fluorophenyl)-2-methylanilineethylphenylamine has been used in various scientific research applications, including drug synthesis, biochemistry, and physiology. It has been used as a building block for the synthesis of other compounds, such as fluorinated phenylalanines, which are useful in the synthesis of drugs. It has also been used in the synthesis of fluoroquinolones, which are antibiotics used to treat bacterial infections. In addition, 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine has been used in the synthesis of fluorinated peptides, which are important in the study of protein structure and function.
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine is not fully understood. However, it is believed that it acts as a nucleophile, meaning that it can react with other molecules to form new compounds. This property makes it useful in the synthesis of other compounds, such as fluorinated phenylalanines and fluoroquinolones. In addition, it has been suggested that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine may act as an inhibitor of certain enzymes, which could be useful in the study of enzyme function.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine are not well understood. However, it has been suggested that it may have an effect on the central nervous system, as it has been shown to interact with certain neurotransmitters. In addition, it has been suggested that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine may have an effect on the cardiovascular system, as it has been shown to interact with certain proteins involved in the regulation of blood pressure.
実験室実験の利点と制限
5-(3-Fluorophenyl)-2-methylanilineethylphenylamine is a useful compound for laboratory experiments due to its ability to react with other molecules to form new compounds. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, it is important to note that 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine can be corrosive when exposed to certain metals, and should be handled with care.
将来の方向性
There are many potential future directions for 5-(3-Fluorophenyl)-2-methylanilineethylphenylamine research. One potential direction is to further investigate its effects on the central nervous system, as well as its potential to act as an inhibitor of certain enzymes. Additionally, it could be used in the synthesis of new drugs, as well as in the synthesis of fluorinated peptides. Finally, further research could be done to investigate its potential applications in biochemistry and physiology, such as its potential to interact with certain proteins involved in the regulation of blood pressure.
特性
IUPAC Name |
5-(3-fluorophenyl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXKIWTDOZSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

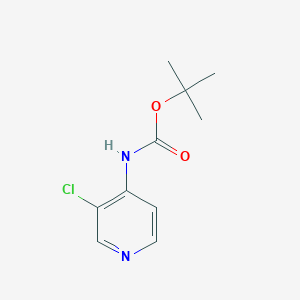
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
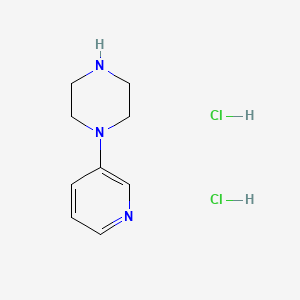
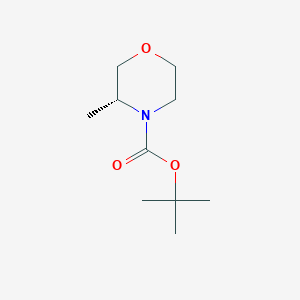
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid](/img/structure/B1388526.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
